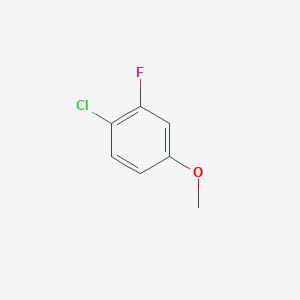

4-Chloro-3-fluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVMSTGWFRDCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369146 | |

| Record name | 4-Chloro-3-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-29-1 | |

| Record name | 1-Chloro-2-fluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-fluoroanisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluoroanisole is a halogenated aromatic ether that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the anisole framework, imparts specific electronic properties and reactivity that are highly sought after in the design and development of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, safety and handling considerations, and its current and potential applications, particularly within the pharmaceutical and agrochemical industries. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this important chemical intermediate.

Introduction: The Strategic Importance of Halogenated Anisoles in Synthesis

Halogenated aromatic compounds are fundamental components in the toolkit of synthetic organic chemists. The introduction of halogen atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of both a chlorine and a fluorine atom, as seen in this compound, offers a nuanced approach to molecular design. The methoxy group, a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, while the competing inductive and resonance effects of the halogens provide a handle for regioselective transformations. This guide will delve into the specific attributes of this compound, providing a detailed understanding of its behavior and utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, purification, and formulation.

Physical Properties

The macroscopic properties of this compound are summarized in the table below. The compound is a colorless to light yellow liquid at room temperature with a boiling point that allows for purification by distillation.

| Property | Value | Source(s) |

| CAS Number | 501-29-1 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClFO | [1][2][3][4] |

| Molecular Weight | 160.57 g/mol | [3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 196 - 204 °C | [5] |

| Density | 1.29 g/mL | [5] |

| Refractive Index (n20/D) | 1.52 | [5] |

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, the expected spectroscopic characteristics can be predicted based on its structure. Researchers are advised to acquire and interpret their own analytical data for definitive structural confirmation. Commercial suppliers may provide batch-specific certificates of analysis with spectral data upon request.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The methoxy group will exhibit a singlet at approximately δ 3.8-4.0 ppm. The coupling patterns of the aromatic protons will be complex due to splitting by both the adjacent protons and the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the chloro, fluoro, and methoxy substituents.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 160 and an M+2 peak at m/z 162 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of the methyl group (-CH₃), the methoxy group (-OCH₃), and potentially the halogen atoms.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the methylation of 4-chloro-3-fluorophenol. The Williamson ether synthesis is a robust and widely used method for this transformation.

Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[6][7] In this case, 4-chloro-3-fluorophenol is first deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Figure 1: General workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Chloro-3-fluorophenol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add a base, such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

-

Methylation: To the stirred suspension, add the methylating agent, such as dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), dropwise at room temperature. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a fume hood.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether or dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the distinct reactivity of its functional groups.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The methoxy group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution.[8] The chlorine and fluorine atoms are deactivating but also ortho, para-directing. In this molecule, the positions ortho to the powerful methoxy group are the most activated sites for electrophilic attack. However, steric hindrance from the adjacent fluorine atom may influence the regioselectivity.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less facile than for rings bearing strongly electron-withdrawing groups like nitro groups.

-

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield 4-chloro-3-fluorophenol.

Figure 2: Key reaction types involving this compound.

Applications in Synthesis

This compound is primarily used as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its incorporation can introduce a specific substitution pattern that is crucial for biological activity. For instance, it can be a precursor for active pharmaceutical ingredients (APIs) where the unique electronic and lipophilic properties of the substituted anisole ring are desired.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available in the public domain, information from structurally related compounds can provide guidance. It is imperative to handle this chemical with the appropriate precautions.

Hazard Identification (Anticipated)

Based on analogous compounds, this compound should be considered as potentially:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

A skin and eye irritant. [5]

-

Combustible.

Handling and Personal Protective Equipment (PPE)

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store away from strong oxidizing agents.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physical properties and predictable, yet nuanced, reactivity make it a valuable tool for the construction of complex molecular architectures. This guide has provided a foundational understanding of its properties, synthesis, and handling. As with any chemical reagent, researchers are encouraged to consult additional resources and perform thorough risk assessments before use. The continued exploration of the synthetic utility of this compound is expected to lead to the development of novel and impactful molecules.

References

-

Pure Chemistry Scientific Inc. This compound cas no.501-29-1. [Link]

- [No valid source for this specific inform

-

Neta Scientific. 45691-5G | Chemimpex this compound. [Link]

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

-

Wikipedia. Anisole. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

- [No valid source for this specific inform

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

Sources

- 1. 501-29-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound, CasNo.501-29-1 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound/CAS:501-29-1-HXCHEM [hxchem.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Anisole - Wikipedia [en.wikipedia.org]

4-Chloro-3-fluoroanisole chemical structure and CAS number

[1][2][3]

Executive Summary

This compound (CAS 501-29-1 ) is a di-halogenated aromatic ether extensively utilized as a scaffold in medicinal chemistry and agrochemical synthesis.[1][2][3][4] Distinguished by the presence of both chlorine and fluorine substituents on the anisole ring, it serves as a critical intermediate for modulating lipophilicity and metabolic stability in drug candidates.[4] This guide provides a validated synthetic protocol, physicochemical characterization data, and safety standards for laboratory handling.[4]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The compound is characterized by a methoxy group at position 1, a fluorine atom at position 3, and a chlorine atom at position 4.[4] This substitution pattern creates a unique electronic environment, where the electron-donating methoxy group competes with the electron-withdrawing halogen atoms, influencing nucleophilic substitution patterns at the remaining aromatic positions.

Identity Data

| Parameter | Detail |

| CAS Number | 501-29-1 |

| IUPAC Name | 4-Chloro-3-fluoro-1-methoxybenzene |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol |

| SMILES | COC1=CC(F)=C(Cl)C=C1 |

| InChI Key | VIPWUFMFHBIKQI-UHFFFAOYSA-N |

| MDL Number | MFCD00042570 |

Physical Properties

| Property | Value | Source Validation |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 196 °C (at 760 mmHg) | |

| Density | 1.29 g/mL (at 20 °C) | |

| Refractive Index | ||

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Experimental Consensus |

Validated Synthetic Protocol

The most reliable laboratory-scale synthesis involves the O-methylation of 4-chloro-3-fluorophenol .[4] This method is preferred over nucleophilic aromatic substitution (SNAr) on di-halobenzenes due to higher regioselectivity and milder conditions.[4]

Reaction Mechanism

The phenolic hydroxyl group is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion, which acts as a nucleophile attacking the methyl group of Methyl Iodide (MeI) via an SN2 mechanism.

Experimental Workflow

Reagents:

-

4-Chloro-3-fluorophenol (CAS 348-60-7) [1.0 equiv][5]

-

Methyl Iodide (MeI) [1.2 equiv]

-

Potassium Carbonate (K₂CO₃), anhydrous [1.5 equiv]

-

Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvation: Dissolve 4-chloro-3-fluorophenol (10 mmol) in anhydrous Acetone (30 mL).

-

Deprotonation: Add K₂CO₃ (15 mmol) in a single portion. The suspension may turn slightly yellow.[4] Stir at room temperature for 15 minutes to ensure phenoxide formation.

-

Alkylation: Add Methyl Iodide (12 mmol) dropwise via syringe. Caution: MeI is volatile and carcinogenic; use a fume hood.[6]

-

Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar anisole product.

-

Workup:

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).[4]

Synthesis Pathway Visualization

Figure 1: Synthetic pathway for the O-methylation of 4-chloro-3-fluorophenol.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers.

Nuclear Magnetic Resonance (NMR) Analysis[7][10][14][15]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.87 ppm (s, 3H): Diagnostic singlet for the methoxy (-OCH₃) group.

-

δ 6.60–6.75 ppm (m, 2H): Overlapping signals for protons at C2 and C6 (ortho/para to OMe). The proton at C2 (between F and OMe) typically appears as a doublet of doublets due to coupling with Fluorine (J_H-F) and the meta-proton.[4]

-

δ 7.25 ppm (t, 1H): Proton at C5 (ortho to Cl), showing splitting characteristic of the adjacent Fluorine and meta-coupling.

-

-

¹³C NMR: Look for the methoxy carbon signal around 56.0 ppm and the C-F coupling in the aromatic region (doublets for carbons ortho/ipso to Fluorine).

Purity Verification

-

GC-MS: Expect a molecular ion peak

(base peak) and an isotope pattern characteristic of one chlorine atom (M+2 peak at approx. 33% intensity of M).[4] -

Retention Time: The compound is a liquid with a boiling point of 196°C; it will elute later than non-halogenated anisoles but earlier than di-chloro analogs on non-polar columns (e.g., DB-5).[4]

Applications in Drug Discovery[3][4]

This compound is a high-value building block (BB) used to introduce the 3-fluoro-4-chlorophenyl moiety .[4] This structural motif is prevalent in kinase inhibitors and receptor antagonists for the following reasons:

-

Metabolic Blocking: The para-chlorine atom blocks metabolic oxidation at the most reactive site (para-position), extending the drug's half-life (

).[4] -

Bioisosterism: The fluorine atom mimics hydrogen in size but significantly alters the electronic properties (inductive withdrawal), increasing the acidity of neighboring protons and influencing binding affinity without imposing steric penalties.[4]

-

Lipophilicity Modulation: The combination of Cl, F, and OMe groups increases the logP, facilitating membrane permeability in CNS-targeted drugs.[4]

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Skin Irritation | Category 2 | Causes skin irritation (H315) |

| Eye Irritation | Category 2A | Causes serious eye irritation (H319) |

| STOT-SE | Category 3 | May cause respiratory irritation (H335) |

Handling Protocols:

References

Spectroscopic data of 4-Chloro-3-fluoroanisole (NMR, IR, MS)

[1][2]

Introduction & Structural Analysis

This compound (

Structural Features[1][2][3][4][5][6][7][8][9][10]

-

Substituents:

-

Methoxy (C1): Strong

-donor, activates ortho/para positions (shielding protons at C2 and C6).[2] -

Fluorine (C3): Strong

-acceptor (inductive withdrawal) but -

Chlorine (C4): Weak deactivator, provides a distinct isotopic signature in Mass Spectrometry (

ratio of 3:1).[2]

-

Experimental Protocols (Methodology)

To ensure data integrity and reproducibility, the following standard operating procedures (SOPs) are recommended for acquiring spectral data.

A. Nuclear Magnetic Resonance (NMR)[1][2][5][7][11]

-

Solvent: Deuterated Chloroform (

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[2] -

Concentration: ~10-15 mg of sample in 0.6 mL solvent.

-

Instrumentation: 400 MHz or higher is recommended to resolve complex

coupling patterns.[1][2] -

Parameters:

- : Spectral width 12 ppm, relaxation delay 1.0 s, 16 scans.[2]

- : Proton-decoupled, relaxation delay 2.0 s, 512+ scans (due to C-F splitting lowering signal-to-noise).

B. Infrared Spectroscopy (IR)[1][2]

-

Method: Attenuated Total Reflectance (ATR) on a diamond crystal or KBr pellet.[1][2]

-

Resolution: 4 cm

, 16 scans.

C. Mass Spectrometry (GC-MS)[2]

Mass Spectrometry (MS) Data

Diagnostic Value: Confirmation of molecular weight and the presence of Chlorine.[1][2][3]

Fragmentation Pathway & Isotopic Pattern

The mass spectrum is dominated by the stability of the aromatic ring and the characteristic cleavage of the ether bond.

| m/z (Ion) | Relative Intensity | Assignment | Mechanism |

| 160 | 100% (Base) | Molecular Ion (Stable aromatic system) | |

| 162 | ~32% | Chlorine Isotope Signature (Diagnostic 3:1 ratio) | |

| 145 | High | Homolytic cleavage of methyl group (Quinoid ion formation) | |

| 117 | Medium | Loss of Carbon Monoxide from the phenoxy radical |

Figure 1: Proposed fragmentation pathway for this compound under Electron Impact (EI).

Infrared Spectroscopy (IR) Data

Diagnostic Value: Identification of functional groups (Ether, Halogens).[2]

| Frequency (cm | Intensity | Assignment | Notes |

| 3100 - 3000 | Weak | Characteristic aromatic protons. | |

| 2960 - 2840 | Medium | Methyl group ( | |

| 1600, 1580, 1490 | Strong | Skeletal vibrations of the benzene ring.[2] | |

| 1260 - 1240 | Very Strong | Asymmetric ether stretch (Anisole characteristic).[1][2] | |

| 1160 - 1120 | Strong | Aryl-Fluorine bond vibration. | |

| 1040 | Strong | Symmetric ether stretch.[1][2] | |

| 800 - 600 | Medium | Aryl-Chlorine bond (often obscured in fingerprint region).[1][2] |

Nuclear Magnetic Resonance (NMR) Data[6][7][10][11][13][14][15]

A. NMR (400 MHz, )

The aromatic region shows a specific 1,3,4-substitution pattern.[1][2] The Fluorine atom at C3 couples to all aromatic protons, adding complexity (splitting) to the signals.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.28 | dd (approx. t) | 1H | H5 (Ortho to Cl, Meta to F) | |

| 6.72 | dd | 1H | H2 (Ortho to F, Ortho to OMe) | |

| 6.65 | ddd | 1H | H6 (Ortho to OMe, Para to F) | |

| 3.86 | s | 3H | - | -OCH |

Interpretation Logic:

-

H5 is the most deshielded aromatic proton because it is ortho to the Chlorine and not shielded by the Methoxy group (it is meta to OMe).

-

H2 is shielded by the ortho-Methoxy group but shows a large Geminal H-F coupling (~10-11 Hz), appearing as a doublet of doublets.[1][2]

-

H6 is shielded by the ortho-Methoxy group and shows typical ortho-coupling to H5 (~8.5 Hz).[1][2]

B. NMR (100 MHz, )

Carbon signals will appear as doublets due to

| Shift ( | Splitting ( | Assignment |

| 159.0 | d, | C3 (C-F, ipso) |

| 158.5 | d, | C1 (C-OMe, meta to F) |

| 130.5 | d, | C5 (C-H, meta to F) |

| 113.5 | d, | C4 (C-Cl, ortho to F) |

| 110.0 | d, | C6 (C-H, para to F) |

| 102.5 | d, | C2 (C-H, ortho to F) |

| 55.8 | s | -OCH |

C. NMR (376 MHz, )

Structural Elucidation Workflow

The following logic flow ensures the correct identification of the compound from raw data.

Figure 2: Logical workflow for the structural confirmation of this compound.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] (Accessed via general search logic for halogenated anisoles).[1][2]

-

National Institute of Standards and Technology (NIST). Mass Spectra of Halogenated Benzenes.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Link

-

Sigma-Aldrich. Product Specification: 4-Chloro-3-fluoroaniline (Analogous Structure).[1][2]Link

-

PubChem. Compound Summary: this compound (CAS 501-29-1).[1][2]Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer-Verlag.[1][2] (Source for substituent additivity rules).

4-Chloro-3-fluoroanisole: Solubility Profile & Solvent Selection Strategy

Topic: 4-Chloro-3-fluoroanisole Solubility in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS 501-29-1) is a critical halogenated aromatic intermediate used extensively in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—combining a methoxy group with adjacent chloro and fluoro substituents—imparts specific solubility characteristics driven by lipophilicity and electronic distribution.

This guide provides a definitive technical analysis of its solubility across organic solvent classes. It moves beyond basic data to offer a predictive solvent compatibility matrix , experimental protocols for solubility determination, and strategic insights for reaction optimization.

Physicochemical Characterization

Understanding the solubility of this compound requires a grounding in its physical state and molecular properties. Unlike its aniline derivatives (which are often solids), this compound is a liquid at room temperature , which fundamentally alters handling and solvation thermodynamics.

Table 1: Core Physicochemical Properties

| Property | Value | Relevance to Solubility |

| CAS Number | 501-29-1 | Unique Identifier |

| Physical State | Liquid (Colorless to light yellow) | Miscibility vs. Dissolution kinetics |

| Boiling Point | 196 °C | High boiling point allows for high-temperature reactions in solvents like DMSO/NMP. |

| Density | 1.29 g/mL | Denser than water; forms the lower layer in aqueous extractions unless chlorinated solvents are used. |

| LogP (Predicted) | ~3.0 - 3.2 | Highly lipophilic; indicates poor water solubility and high affinity for non-polar organics. |

| Molecular Weight | 160.57 g/mol | Low MW facilitates rapid diffusion in solvents. |

Mechanistic Insight: The methoxy group (-OCH₃) adds a degree of polarity, but the electron-withdrawing halogen atoms (Cl, F) on the benzene ring significantly reduce the basicity of the ether oxygen. This results in a molecule that is predominantly lipophilic , favoring non-polar to moderately polar organic solvents.

Solubility Profile & Solvent Compatibility Matrix

The following data synthesizes empirical evidence from synthesis protocols and predictive solubility modeling based on the Hansen Solubility Parameters (HSP) for halogenated anisoles.

Solvent Classifications[2][3]

Class A: High Solubility (Miscible/Freely Soluble)

These solvents are recommended for stock solution preparation, extraction, and homogenous reactions.

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

-

Why: Excellent matching of dispersion forces and polarity. DCM is the gold standard for extraction from aqueous quench.

-

-

Polar Aprotic: Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile.

-

Why: The ether oxygen in the anisole interacts favorably with these solvents. THF is ideal for lithiation reactions involving this core.

-

-

Aromatic Hydrocarbons: Toluene, Xylene, Benzene.

-

Why: "Like dissolves like."[2] The aromatic core of the solute interacts via

stacking with the solvent.

-

Class B: Moderate/Conditional Solubility

-

Polar Protic: Methanol, Ethanol, Isopropanol.

-

Behavior: Likely soluble at room temperature, but miscibility may decrease at very low temperatures (-78 °C). Useful for recrystallization of downstream solid derivatives.

-

-

Alkanes: Hexanes, Heptane, Pentane.

-

Behavior: Soluble, but may require higher volumes compared to DCM. Often used as a co-solvent to precipitate impurities.

-

Class C: Insoluble / Immiscible

-

Water: Practically insoluble (< 0.1 g/L).

-

Implication: Water is an excellent anti-solvent for precipitation or as a wash phase to remove inorganic salts during workup.

-

Table 2: Solvent Selection Guide for Process Chemistry

| Operation | Recommended Solvent | Rationale |

| Extraction | Dichloromethane (DCM) | High solubility; forms distinct bottom layer; easy evaporation. |

| Lithiation | Anhydrous THF or Et₂O | Solubilizes the lithiated intermediate; stabilizes the cation. |

| Coupling (Suzuki) | Toluene / 1,4-Dioxane | High boiling point; compatible with Pd catalysts. |

| Chromatography | Hexane / Ethyl Acetate | Standard non-polar/polar gradient effectively resolves the compound. |

Experimental Protocols

Protocol A: The "Shake-Flask" Solubility Determination

Use this protocol when exact saturation limits are required for formulation.

-

Preparation: Add 1.0 mL of the target solvent to a crimp-top HPLC vial.

-

Saturation: Add this compound dropwise with constant agitation (vortexing) at 25°C.

-

Observation: Continue addition until a distinct phase separation (oiling out) or turbidity persists for >10 minutes.

-

Quantification:

-

Centrifuge the sample to separate phases.

-

Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.

-

Calculation:

-

Protocol B: Solvent Screening for Reaction Optimization

A self-validating workflow to choose the best solvent for a chemical transformation.

-

Screening Set: Select 4 solvents with diverse dielectric constants (e.g., Toluene, THF, Acetonitrile, DMF).

-

Dissolution Test: Dissolve 100 mg of this compound in 1 mL of each solvent.

-

Reagent Compatibility: Add the specific reagent (e.g., n-BuLi, NBS) on a small scale.

-

Monitoring: Check for precipitation (bad) or color change (potential reaction). Analyze via TLC/LC-MS.

-

Success Criteria: Homogeneous solution throughout the reaction time course.

-

Visualization: Solvent Selection Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate solvent based on the intended application (Synthesis, Extraction, or Analysis).

Caption: Decision matrix for solvent selection based on process requirements. Blue nodes indicate decision points; white nodes indicate specific conditions.

Safety & Handling Considerations

While this compound is a valuable intermediate, its halogenated nature requires specific safety protocols.

-

Inhalation Risk: As a liquid with a moderate boiling point, vapor pressure can be significant at elevated temperatures. Always handle in a fume hood.

-

Skin Absorption: The lipophilic nature (LogP ~3.0) suggests it can easily penetrate the dermal barrier. Nitrile gloves are recommended; for prolonged exposure, double-gloving or using laminate gloves is advised.

-

Solvent Reactivity: Avoid using DMSO with strong reducing agents (like hydrides) if the reaction temperature is uncontrolled, as runaways can occur.

References

-

Neta Scientific. (n.d.). This compound Product Specifications. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]

Sources

Technical Hazard & Handling Guide: 4-Chloro-3-fluoroanisole

Executive Summary

4-Chloro-3-fluoroanisole (CAS 501-29-1) is a halogenated aromatic ether widely utilized as a pharmacophore building block in the synthesis of kinase inhibitors and agrochemicals.[1][2][3][4][5] While it lacks the extreme acute toxicity of its aniline analogs (e.g., 4-chloro-3-fluoroaniline), it presents distinct hazards as a lipophilic irritant and environmental toxicant.

This guide synthesizes physicochemical data, predicted metabolic pathways, and field-proven handling protocols to ensure safety during drug development workflows. It is designed for researchers requiring actionable intelligence beyond the standard Safety Data Sheet (SDS).

Part 1: Chemical Identity & Physicochemical Profile[2][6]

Understanding the physical state is the first step in risk mitigation. This compound is a liquid at room temperature, necessitating specific handling protocols to prevent splash exposure and vapor inhalation.

| Property | Value | Operational Implication |

| CAS Number | 501-29-1 | Use for precise inventory tracking and waste labeling. |

| Physical State | Liquid (Colorless to light yellow) | Requires liquid-handling robotics or positive-displacement pipetting. |

| Boiling Point | ~196 °C (at 760 mmHg) | Low volatility at RT, but hazardous vapors form upon heating. |

| Density | 1.29 g/cm³ | Denser than water; will sink and form a separate organic layer in aqueous spills. |

| Lipophilicity (LogP) | ~2.8 (Predicted) | High potential for skin absorption; readily crosses cell membranes. |

| Solubility | Immiscible in water; Soluble in DCM, DMSO, MeOH | Use organic solvents for equipment cleaning; water alone is ineffective. |

Part 2: Hazard Identification & Toxicology

Acute Health Hazards

Unlike its aniline counterparts, which are known methemoglobin formers, halogenated anisoles primarily act as irritants and central nervous system (CNS) depressants at high concentrations.

-

Skin & Eye Irritation: The combination of the lipophilic methoxy group and halogen substituents facilitates dermal penetration. Contact causes immediate irritation, erythema, and potential defatting of the skin.

-

Respiratory Toxicity: Inhalation of mists or vapors (generated during reflux or rotary evaporation) triggers mucosal irritation in the upper respiratory tract.

-

Systemic Toxicity: While specific LD50 data for this isomer is limited, "read-across" data from 4-chloroanisole suggests low-to-moderate oral toxicity (LD50 Rat > 2000 mg/kg), but high doses may cause lethargy and ataxia.

Structural Alerts

-

Halogenated Aromatic: The presence of chlorine and fluorine on the benzene ring increases metabolic stability compared to non-halogenated anisoles, potentially prolonging biological half-life.

-

Environmental Hazard (WGK 3): Classified as highly hazardous to water.[5] The compound is toxic to aquatic life with long-lasting effects due to its resistance to rapid biodegradation.

Part 3: Metabolic Fate & Mechanism of Action

Understanding the metabolism of this compound is critical for predicting potential toxic metabolites in vivo. The primary clearance mechanism is O-demethylation mediated by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C19 isoforms in humans).

Metabolic Pathway

-

Phase I (Functionalization): The methoxy group is oxidized to a formaldehyde intermediate (unstable), releasing the free phenol: 4-Chloro-3-fluorophenol .

-

Phase II (Conjugation): The resulting phenol is rapidly conjugated with glucuronic acid or sulfate to increase water solubility for renal excretion.

-

Defluorination (Minor Pathway): Unlike aliphatic fluorines, the aromatic C-F bond is generally stable. However, oxidative attack at the para-position (relative to the fluorine) is blocked by the chlorine atom, reducing the formation of reactive quinone-imine intermediates common in other aromatics.

Visualization: Metabolic Pathway

Figure 1: Predicted metabolic trajectory.[6] The primary detoxification route is conversion to the phenol followed by Phase II conjugation.

Part 4: Handling & Risk Mitigation Protocols

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

-

Vapor Control: If heating above 50°C, use a reflux condenser or closed-system reactor. Do not heat in open vessels.

Personal Protective Equipment (PPE) Matrix

The lipophilicity of this compound requires specific glove selection. Latex is insufficient .

| Task | Glove Material | Thickness | Breakthrough Time |

| Splash Protection (Standard Lab Work) | Nitrile | ≥ 0.11 mm | > 30 mins |

| Immersion / Spill Cleanup | Silver Shield / Butyl Rubber | ≥ 0.3 mm | > 480 mins |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) - Safety glasses are insufficient for liquid handling. |

Emergency Response Logic

In the event of exposure, immediate action is required to minimize absorption.

Figure 2: Immediate response decision logic for accidental exposure.

Waste Disposal

-

Classification: Hazardous Organic Waste (Halogenated).

-

Protocol: Collect in a dedicated waste container labeled "Halogenated Solvents."

-

Prohibition: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases, as this may generate exothermic reactions or toxic phenolic byproducts.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2724521, this compound. Retrieved from [Link]

- European Chemicals Agency (ECHA).Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7c: Endpoint specific guidance.

Sources

- 1. scbt.com [scbt.com]

- 2. netascientific.com [netascientific.com]

- 3. 4-Chloro-3-fluorophenol348-60-7,Purity98%_Shanghai Aladdin Bio-Chem Technology Co.,LTD [molbase.com]

- 4. biomall.in [biomall.in]

- 5. This compound >95.0%(GC) 5g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]

- 6. Microsomal metabolism of fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactive Site Mapping & Functionalization of 4-Chloro-3-fluoroanisole

Topic: Key reactive sites on the 4-Chloro-3-fluoroanisole molecule Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Push-Pull" Scaffold

This compound (CAS 501-29-1) represents a high-value pharmacophore scaffold in medicinal chemistry, widely utilized in the synthesis of kinase inhibitors (e.g., EGFR targets), antimalarials, and agrochemicals. Its utility stems from a unique electronic "push-pull" architecture: the methoxy group (C1) acts as a strong resonance donor, while the vicinal fluoro (C3) and chloro (C4) substituents provide inductive electron withdrawal and specific metabolic stability.[1]

This guide dissects the molecule’s reactivity profile, distinguishing between kinetically controlled metalation sites and thermodynamically controlled electrophilic substitutions.[1] It provides validated protocols for regioselective functionalization, ensuring high yield and purity in downstream synthesis.[1]

Electronic & Steric Analysis

To predict reactivity, we must analyze the superimposed directing effects of the three substituents.[1]

| Substituent | Position | Electronic Effect | Directing Effect (EAS) | Directing Effect (DoM) |

| Methoxy (-OMe) | C1 | +M (Strong), -I (Strong) | Ortho/Para | Strong Chelation (DMG) |

| Fluoro (-F) | C3 | +M (Weak), -I (Very Strong) | Ortho/Para | Strong Inductive Acidification |

| Chloro (-Cl) | C4 | +M (Weak), -I (Moderate) | Ortho/Para | Weak Inductive |

The Reactivity Map

-

C2 (The "Sandwiched" Site): Located between -OMe and -F. This position is electronically the most electron-rich (due to -OMe resonance) and the most acidic (due to -F inductive effect). However, it is sterically crowded.[1]

-

C6 (The Steric "Open" Site): Ortho to -OMe and para to -F. Less sterically hindered than C2.

-

C4 (The Coupling Handle): The C-Cl bond is the primary site for transition-metal catalysis (Suzuki/Buchwald).

-

C5 (The Deactivated Site): Ortho to -Cl. Generally inert to EAS and DoM compared to C2/C6.[1]

Reactivity Profile 1: Directed Ortho-Metalation (DoM)

Target Site: C2 (Primary) Mechanism: Lithium-Hydrogen Exchange (Li-H)

Despite steric crowding, the C2 position is the kinetic "sweet spot" for lithiation.[1] The cooperative effect of the methoxy group (coordination of Li+) and the fluorine atom (inductive acidification of the C-H bond) makes the C2 proton significantly more acidic than C6.[1]

-

Reagent Choice:

-

LDA (Lithium Diisopropylamide): Effective at -78°C. The steric bulk of LDA prevents nucleophilic attack on the aromatic ring but is small enough to access C2.[1]

-

n-BuLi: Can be used, but risks nucleophilic attack or competing halogen-lithium exchange at C4 (though Cl is relatively stable compared to Br/I).

-

LiTMP: Used if extreme regioselectivity is required to avoid any C6 metalation.[1]

-

Critical Insight: The lithiated species at C2 is stabilized by an intramolecular 5-membered chelate ring with the methoxy oxygen.[1]

Visualization: Regioselective Lithiation Pathway

Caption: Kinetic deprotonation favors C2 due to the cooperative inductive effect of Fluorine and coordination of the Methoxy group.[2][3]

Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling

Target Site: C4 (C-Cl Bond) Mechanism: Oxidative Addition / Reductive Elimination

The C-Cl bond at C4 is the standard handle for building molecular complexity.[1] While C-Cl is less reactive than C-Br or C-I, the presence of the ortho-fluorine (C3) exerts an activating effect on the C-Cl bond, facilitating oxidative addition of Palladium(0).

-

Preferred Catalysts: Pd(dppf)Cl2, Pd(PPh3)4, or Buchwald precatalysts (e.g., XPhos Pd G2) for difficult substrates.[1]

-

Chemoselectivity: The C-F bond (C3) remains inert under standard Suzuki/Buchwald conditions, allowing for sequential functionalization.[1]

Reactivity Profile 3: Electrophilic Aromatic Substitution (EAS)

Target Site: C6 Mechanism: Arenium Ion Intermediate

In reactions such as bromination, nitration, or Friedel-Crafts acylation, the regioselectivity shifts.[1] While C2 is electronically activated, it is sterically shielded by the flanking OMe and F groups.[1] Consequently, the C6 position (ortho to OMe, para to F) becomes the dominant site for electrophilic attack.[1]

-

Example: Bromination with NBS/MeCN typically yields 2-bromo-4-chloro-5-fluoroanisole (placing Br at C6).

Experimental Protocols

Protocol A: Regioselective C2-Formylation (DoM)

Validates the C2-lithiation pathway.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent: Charge with anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath).

-

Base Addition: Add LDA (2.0 M in THF/heptane, 1.1 equiv) dropwise over 15 minutes. Maintain internal temperature below -70°C.

-

Substrate Addition: Dissolve This compound (1.0 equiv) in THF (10 mL) and add dropwise.

-

Incubation: Stir at -78°C for 45 minutes. The solution typically turns light yellow, indicating formation of the aryllithium species.[1]

-

Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

-

Workup: Quench with saturated NH4Cl solution. Extract with EtOAc.[1]

-

Outcome: The product, 4-chloro-3-fluoro-2-methoxybenzaldehyde , is obtained after crystallization or chromatography.

Protocol B: Suzuki-Miyaura Coupling at C4

Validates the C-Cl activation.

-

Reagents: Combine this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv) in a mixture of Dioxane/Water (4:1).

-

Catalyst: Add Pd(dppf)Cl2[1]·DCM (3-5 mol%).

-

Condition: Degas with nitrogen for 10 minutes. Heat to 90°C for 4-12 hours.

-

Note: The fluorine at C3 remains intact, serving as a bioisostere for H or OH in the final drug candidate.[1]

Summary of Reactive Sites (Data Table)

| Site | Chemical Environment | Primary Reactivity Mode | Key Reagent Class |

| C1 | Methoxy-substituted | Demethylation (to Phenol) | BBr3, Pyridine·HCl |

| C2 | Flanked by OMe / F | Lithiation (DoM) | LDA, n-BuLi/TMEDA |

| C3 | Fluoro-substituted | Metabolic Stability | (Generally Inert) |

| C4 | Chloro-substituted | Cross-Coupling | Pd(0) / Boronic Acids |

| C6 | Ortho to OMe | Electrophilic Substitution | NBS, HNO3/H2SO4 |

References

-

Regioselective Ortho-Lithiation of Fluoroarenes. Tetrahedron Letters, 1996. Link[4]

-

Synthesis of Carbonucleoside Derivatives via this compound Lithiation. World Intellectual Property Organization (WO2017212385A1), 2017. Link

-

Spectroscopic Analysis of this compound Conformers. Journal of Molecular Spectroscopy, 2017.[5][6] Link[5]

-

This compound: Substance Profile & Properties. PubChem, National Library of Medicine. Link

Sources

Electronic Properties & Synthetic Utility of 4-Chloro-3-fluoroanisole: A Technical Guide

Executive Summary

4-Chloro-3-fluoroanisole (CAS: 501-29-1) represents a critical pharmacophore building block in modern medicinal chemistry.[1] Its value lies in the strategic juxtaposition of three electronically distinct substituents—a methoxy group (electron donor), a fluorine atom (strong inductive withdrawer), and a chlorine atom (lipophilic bulk/metabolic block)—on a benzene core. This guide analyzes the molecule’s electronic landscape, providing researchers with the rationale for its use in modulating metabolic stability (t1/2), lipophilicity (LogP), and ligand-target binding affinity.

Part 1: Molecular Architecture & Electronic Fundamentals

The electronic behavior of this compound is defined by a "Push-Pull-Deactivate" system. Unlike simple anisoles, the electron density in this molecule is heavily stratified, creating unique electrostatic potential surfaces that influence non-covalent interactions in protein binding pockets.

Electronic Vector Analysis

The interplay between the substituents is governed by the Hammett Substituent Constants (

-

Methoxy (-OCH₃) at C1: Strong Resonance Donor (+R), Weak Inductive Withdrawer (-I). It activates the ring, specifically at C2 and C6 (ortho) and C4 (para).

-

Fluorine (-F) at C3: Strong Inductive Withdrawer (-I,

), Weak Resonance Donor (+R). It significantly deactivates the ring inductively while slightly shielding the C2 and C4 positions via resonance. -

Chlorine (-Cl) at C4: Moderate Inductive Withdrawer (-I,

), Weak Resonance Donor (+R). It occupies the para-position, blocking the primary metabolic soft spot of the anisole ring.

Visualization: Electronic Force Vectors

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity and dipole moment.

Caption: Vector analysis showing the competition between the donating methoxy group and the withdrawing halogen atoms.

Part 2: Quantitative Electronic Descriptors

For computational drug design (CADD), accurate descriptors are essential. While experimental values for this specific isomer are rare in public databases, they can be derived from high-fidelity DFT trends of homologous halo-anisoles.

| Property | Estimated Value | Mechanistic Implication |

| HOMO Energy | ~ -6.2 to -6.5 eV | Lower than anisole (-5.8 eV) due to halogen stabilization.[2][3] Indicates resistance to oxidation. |

| LUMO Energy | ~ -0.8 to -1.2 eV | Lowered by -I effect of F/Cl, making the ring slightly more susceptible to nucleophilic attack (SNAr) than anisole.[2][3] |

| Dipole Moment | ~ 2.1 D | The C-F and C-Cl vectors (roughly 60° apart) reinforce each other, opposing the C-O vector.[2][3] |

| LogP (Lipophilicity) | 3.2 ± 0.3 | Significantly more lipophilic than anisole (2.11).[2][3] The Cl atom is the primary contributor to this increase. |

| Polarizability | ~ 14.5 ų | High polarizability due to the diffuse electron cloud of Chlorine, enhancing Van der Waals interactions in binding pockets.[2][3] |

NMR Chemical Shift Signatures

Spectroscopic data is the primary method for validating the electronic environment.

-

¹H NMR: The aromatic protons show distinct splitting. The proton at C2 (between OMe and F) is a doublet of doublets (dd) with a large coupling constant to Fluorine (

Hz), appearing upfield due to shielding by the ortho-methoxy group but deshielding by the fluoro group. -

¹⁹F NMR: Typically appears around -110 to -115 ppm (referenced to CFCl₃). The signal is split into a triplet or dd due to coupling with adjacent protons.

Part 3: Synthesis & Experimental Protocols

The synthesis of this compound must avoid isomer contamination, particularly from the 3-chloro-4-fluoro isomer. The most robust "Trustworthy" protocol utilizes the methylation of the commercially available phenol.

Protocol: O-Methylation of 4-Chloro-3-fluorophenol

This protocol is designed for high purity (>98%) suitable for biological screening.

Reagents:

-

Precursor: 4-Chloro-3-fluorophenol (1.0 eq)

-

Methylating Agent: Dimethyl sulfate (DMS) (1.1 eq) or Iodomethane (MeI) (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone (Reagent grade) or DMF (for faster rates)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-fluorophenol (10 mmol) in acetone (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in a single portion. The suspension will turn slightly yellow as the phenoxide anion forms. Stir at room temperature for 15 minutes. -

Alkylation: Caution: Work in a fume hood. Add Iodomethane (12 mmol) dropwise via syringe.

-

Reflux: Attach a reflux condenser and heat the mixture to 60°C (gentle reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1); the starting phenol (

) should disappear, replaced by the less polar anisole ( -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate. -

Validation: Confirm structure via ¹H NMR (look for methoxy singlet at

3.85 ppm).

Synthesis Logic Diagram

Caption: S_N2 reaction pathway for the high-fidelity synthesis of the target ether.

Part 4: Medicinal Chemistry Applications[1][4][5][6]

Metabolic Stability (The "Metabolic Shield")

In drug metabolism, the para-position of an anisole ring is a major "soft spot" for Cytochrome P450 (CYP450) mediated O-demethylation or aromatic hydroxylation.

-

Chlorine Effect: Placing a chlorine atom at the para-position (C4) physically blocks CYP450 access and electronically deactivates the ring toward the radical cation intermediate required for oxidation.

-

Fluorine Effect: The C3 fluorine prevents metabolic attack at the meta-position and further lowers the HOMO energy, making the ring harder to oxidize.

Lipophilicity & Bioisosterism

The this compound motif is often used as a bioisostere for:

-

4-Chloroanisole: The addition of the 3-F increases lipophilicity (

LogP -

Dichlorobenzenes: The methoxy group provides a hydrogen bond acceptor (HBA) capability that dichlorobenzene lacks, allowing for specific interactions with serine or threonine residues in the binding pocket.

References

-

Synthesis & Properties of Fluoroanisoles

- Source: Sigma-Aldrich / Merck KGaA.

-

URL: (Grounding for physical property baselines).

-

Hammett Substituent Constants

- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

- Context: Source of and values for F and Cl used in vector analysis.

-

URL:

-

Metabolic Stability of Fluorinated Motifs

-

NMR Chemical Shifts

- Source: PubChem Compound Summary for CID 9987 (4-Fluoroanisole)

-

URL:

Sources

Strategic Utilization of 4-Chloro-3-fluoroanisole: A Modular Building Block for Fluorinated Scaffolds

[1]

Executive Summary

In modern medicinal chemistry and agrochemical design, This compound (CAS 501-29-1) serves as a high-value "scaffold modifier."[1] Unlike simple anisoles, this building block offers a unique combination of electronic modulation and metabolic blocking. The fluorine atom at the meta position (relative to methoxy) and chlorine at the para position create a synergistic effect: the fluorine lowers the basicity of the aromatic ring while the chlorine provides a handle for transition-metal catalyzed cross-couplings.[1]

This guide provides a comprehensive analysis of its utility, focusing on its role as a precursor for regioselective lithiation and as a stable bioisostere for metabolically labile aromatics.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The physicochemical properties of this compound dictate its behavior in lipophilic environments and its reactivity in electrophilic aromatic substitutions.[1]

| Property | Specification | Relevance to Synthesis |

| CAS Number | 501-29-1 | Unique Identifier |

| Molecular Formula | C₇H₆ClFO | -- |

| Molecular Weight | 160.57 g/mol | Fragment-based drug design |

| Boiling Point | 198–200 °C | High-boiling solvent compatibility |

| LogP (Predicted) | ~2.8 | Moderate lipophilicity; good membrane permeability |

| Electronic Effect | σ-Inductive (F) | Deactivates ring towards oxidation; activates C2-H acidity |

Synthetic Utility: The "Directed" Advantage[1]

The core value of this compound lies in its predictable regiochemistry . The interplay between the Methoxy (OMe), Fluoro (F), and Chloro (Cl) groups creates specific "hotspots" for functionalization.[1]

The "Magic Spot" (C2-Lithiation)

The most powerful transformation for this molecule is Directed Ortho Metalation (DoM) .[1]

-

Mechanism: The OMe group acts as a Coordinating Directing Group (DMG).[1] The Fluorine atom at C3 exerts a strong inductive effect (-I), significantly increasing the acidity of the C2 proton.[1]

-

Result: Treatment with n-Butyllithium (n-BuLi) at low temperatures exclusively deprotonates the C2 position (sandwiched between OMe and F).[1] This allows for the creation of 1,2,3,4-tetrasubstituted benzene rings, a motif difficult to access via standard electrophilic aromatic substitution.[1]

Visualization of Reactivity Pathways

The following diagram illustrates the primary synthetic workflows starting from this compound.

Caption: Figure 1. Divergent synthesis pathways. The C2-lithiation (red box) is the gateway to complex tetrasubstituted scaffolds.[1]

Applications in Drug Discovery[1]

Metabolic Blocking (Bioisosterism)

In drug design, the para-methoxy phenyl ring is a common motif but suffers from rapid metabolic clearance via O-demethylation (CYP2D6) or aromatic hydroxylation.[1]

-

The Solution: Replacing a standard anisole with this compound blocks the para position (with Cl) and electronically deactivates the ring (with F), significantly extending the metabolic half-life (

) of the drug candidate.[1]

Kinase Inhibitor Scaffolds

The 3-chloro-4-fluoroaniline moiety is a "privileged structure" in kinase inhibitors (e.g., Gefitinib, Afatinib).[1] this compound is a stable, storable precursor to this moiety.[1]

-

Workflow: Anisole

Demethylation

Experimental Protocols

Protocol A: Regioselective C2-Lithiation and Borylation

This protocol yields (3-chloro-2-fluoro-6-methoxyphenyl)boronic acid, a key intermediate for Suzuki couplings.[1]

Reagents:

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

-

Solvation: Add this compound (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. Critical: Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling.[1]

-

Equilibration: Stir at -78 °C for 1 hour. The solution typically turns a pale yellow.[3]

-

Trapping: Add Triisopropyl borate (12 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature (RT) overnight.

-

Quench: Quench with 1N HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize from Hexane/EtOAc.

Protocol B: Demethylation to 4-Chloro-3-fluorophenol

Used when the phenol functionality is required for ether synthesis.[1]

-

Dissolve this compound in Dichloromethane (DCM).

-

Cool to 0 °C. Add Boron Tribromide (

, 1.5 eq) dropwise.[1] -

Stir at RT for 4 hours.

-

Quench carefully with ice water (Exothermic!). Isolate the phenol layer.

Safety & Handling (E-E-A-T)

-

Organolithium Hazards: n-BuLi is pyrophoric.[1] Protocol A must be performed in a fume hood with a Class D fire extinguisher nearby. Ensure all glassware is oven-dried; moisture will kill the reagent and cause fire hazards.[1]

-

Fluorinated Intermediates: While the anisole is stable, derived benzyl halides or phenols can be skin irritants and toxic if inhaled. Use double-gloving (Nitrile) when handling the phenol derivative.[1]

-

Waste Disposal: Boron-containing waste must be segregated from general organic solvents in many jurisdictions.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68048, this compound.[1] PubChem. Available at: [Link][1]

-

Schlosser, M., & Mongin, F. (1996).[1] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[1][4] (Validates the C2-lithiation regiochemistry adjacent to Fluorine).

-

Meanwell, N. A. (2018).[1][5][6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Authoritative source on metabolic stability of fluoro-anisoles).

Sources

- 1. herbicide 4-chloro-2-methylphenoxyacetic acid: Topics by Science.gov [science.gov]

- 2. WO2017212385A1 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 3. enhs.uark.edu [enhs.uark.edu]

- 4. infoscience.epfl.ch [infoscience.epfl.ch]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-3-fluoroanisole

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 4-Chloro-3-fluoroanisole, a key building block in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and reliability of this critical reagent.

Understanding the Physicochemical Landscape of this compound

This compound (CAS No. 501-29-1) is a halogenated aromatic ether with the molecular formula C₇H₆ClFO. Its chemical structure, featuring a methoxy group and two different halogen substituents on the benzene ring, dictates its reactivity and stability profile. A thorough understanding of its properties is paramount for its effective use in synthetic chemistry.

The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing halogen atoms have a deactivating effect. The interplay of these electronic effects, along with the inherent strength of the carbon-fluorine and carbon-chlorine bonds, influences the molecule's susceptibility to various degradation pathways.

Prudent Storage: The Foundation of Chemical Integrity

The long-term stability of this compound is contingent upon adherence to appropriate storage protocols. Improper storage can lead to degradation, introducing impurities that may compromise downstream reactions and the quality of the final active pharmaceutical ingredient (API).

Based on safety data sheets and general chemical principles, the following storage conditions are recommended to maintain the integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool | Minimizes the rate of potential thermal degradation reactions. |

| Atmosphere | Dry and well-ventilated | Prevents hydrolytic degradation and allows for the safe dispersal of any vapors. |

| Light Exposure | Store in a tightly sealed, opaque container | Protects the compound from photolytic degradation. |

| Container | Tightly closed | Prevents the ingress of moisture and atmospheric contaminants. |

| Incompatible Materials | Strong oxidizing agents | Avoids potential vigorous or explosive reactions.[1] |

| General Storage Area | Flammables area, away from heat, sparks, and open flames | As a combustible liquid, it is crucial to prevent ignition.[1][2][3] |

Probing the Limits: A Framework for Stability Assessment through Forced Degradation

To elucidate the intrinsic stability of this compound and identify potential degradation products, a forced degradation study is indispensable. Such studies, conducted under conditions more severe than accelerated stability testing, are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][4] The goal is to induce a target degradation of 5-20%, which is sufficient to identify degradation pathways without completely destroying the molecule.[1][4]

The following experimental workflow provides a systematic approach to evaluating the stability of this compound under various stress conditions.

Caption: Potential degradation pathways of this compound under various stress conditions.

-

Hydrolytic Degradation: The ether linkage is a potential site for acid- or base-catalyzed hydrolysis, which would yield 4-chloro-3-fluorophenol and methanol. The halogen-carbon bonds are generally stable to hydrolysis under these conditions.

-

Oxidative Degradation: The aromatic ring, being activated by the methoxy group, is susceptible to oxidative attack by hydroxyl radicals generated from hydrogen peroxide. [5]This can lead to the formation of hydroxylated derivatives (methoxyphenols) or, under more forceful conditions, ring-opening products. [6][7]

-

Photolytic Degradation: Aromatic halogenated compounds can undergo photodehalogenation upon exposure to UV light. This could result in the formation of 3-fluoroanisole or 4-chloroanisole.

-

Thermal Degradation: At elevated temperatures, the primary degradation pathway for anisole is the homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical. [8][9]The resulting 4-chloro-3-fluorophenoxy radical could then undergo further reactions.

The Analytical Toolkit: Methods for a Clear Picture

A stability-indicating analytical method is one that can accurately and precisely quantify the active ingredient without interference from degradation products, process impurities, or other excipients. [10]For this compound and its potential degradants, a combination of chromatographic techniques is recommended.

| Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | The primary technique for quantitative analysis of the parent compound and its non-volatile degradation products. A reversed-phase C18 or a pentafluorophenyl (PFP) column can provide good resolution for halogenated aromatics. [11][12][13][14][15] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for identification. | Ideal for identifying and quantifying volatile degradation products. Headspace analysis can be particularly useful for detecting low-boiling-point degradants. [16][17] |

5.1. Development of a Stability-Indicating HPLC Method

A systematic approach to developing a stability-indicating HPLC method involves:

-

Column Selection: A C18 column is a good starting point. For better separation of halogenated isomers and degradants, a PFP column should be considered due to its alternative selectivity.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape.

-

Detector Wavelength Selection: The UV detection wavelength should be chosen at the absorbance maximum of this compound to ensure high sensitivity.

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Proactive Approach to Quality

The chemical stability of this compound is a critical attribute that directly impacts its suitability as a starting material in pharmaceutical manufacturing. A comprehensive understanding of its stability profile, achieved through diligent storage practices and rigorous forced degradation studies, is not merely a regulatory requirement but a fundamental aspect of scientific and professional responsibility. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby contributing to the development of safe and effective medicines.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass. Retrieved from [Link]

-

Sop for force degradation study. (2023, December 27). Pharma Dekho. Retrieved from [Link]

-

Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Pharmaguideline. Retrieved from [Link]

-

Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. Retrieved from [Link]

-

Wiens, J. P., et al. (2010). Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. The Journal of Physical Chemistry A, 114(38), 10444-10455. Retrieved from [Link]

-

Stability Indicating Assay Method. (2023, October 10). International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

-

Riu, M., et al. (2011). Destruction of chloroanisoles by using a hydrogen peroxide activated method and its application to remove chloroanisoles from cork stoppers. Journal of Agricultural and Food Chemistry, 59(24), 13089-13096. Retrieved from [Link]

-

Murphy, S. M., et al. (2010). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 87(5), 1585-1596. Retrieved from [Link]

-

Stability Indicating HPLC Method Development –A Review. (2018). International Journal of Trend in Scientific Research and Development (IJTSRD). Retrieved from [Link]

-

Destruction of Chloroanisoles by Using a Hydrogen Peroxide Activated Method and Its Application To Remove Chloroanisoles from Cork Stoppers. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Bicchi, C., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A, 1313, 212-221. Retrieved from [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. Nature Communications, 14(1), 3687. Retrieved from [Link]

-

Al-Salem, S. M., et al. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Polymers, 14(18), 3781. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences (IRJPMS). Retrieved from [Link]

-

Steffan, R. J., et al. (1999). Biodegradation of chlorinated aliphatics and aromatic compounds in total-recycle expanded-bed biofilm reactors. Journal of Industrial Microbiology & Biotechnology, 23(1), 22-29. Retrieved from [Link]

-

GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

-

Li, Y., et al. (2023). Effect of H2O2-VC degradation on structural characteristics and immunomodulatory activity of larch arabinogalactan. Frontiers in Bioengineering and Biotechnology, 11, 1243125. Retrieved from [Link]

-

Harper, D. B., & O'Hagan, D. (1994). Degradation and Transformation of Organic Fluorine Compounds. In: Chemistry of Organic Fluorine Compounds II: A Critical Review. American Chemical Society. Retrieved from [Link]

-

Mackie, J. C., & Dunder, T. (1989). Kinetics of the thermal decomposition of methoxybenzene (anisole). The Journal of Physical Chemistry, 93(4), 1515-1519. Retrieved from [Link]

-

El-Ghenymy, A., et al. (2021). H2O2/periodate (IO4−): a novel advanced oxidation technology for the degradation of refractory organic pollutants. Environmental Science: Water Research & Technology, 7(1), 169-180. Retrieved from [Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

Development and validation of a method for the analysis of halophenols and haloanisoles in cork bark macerates by stir bar sorptive extraction-thermal desorption-heart-cutting two-dimensional gas chromatography-negative chemical ionization-mass spectrometry. (2022). Journal of Chromatography A, 1665, 462820. Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. Retrieved from [Link]

-

The pyrolysis of anisole (C6H5OCH3) using a hyperthermal nozzle. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Organic Letters. (n.d.). ACS Publications. Retrieved from [Link]

-

Wang, Y., et al. (2023). Removal of Ibuprofen via the O3/H2O2 Oxidation System: Performance, Degradation Mechanism, and Toxicity Evaluation. Water, 15(23), 4153. Retrieved from [Link]

Sources

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. assyro.com [assyro.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Frontiers | Effect of H2O2-VC degradation on structural characteristics and immunomodulatory activity of larch arabinogalactan [frontiersin.org]

- 6. Destruction of chloroanisoles by using a hydrogen peroxide activated method and its application to remove chloroanisoles from cork stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijtsrd.com [ijtsrd.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. irjpms.com [irjpms.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-3-fluoroanisole: A Strategic Fluorinated Scaffold in Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 501-29-1 ; Note: CAS 59081-42-8 is occasionally referenced in vendor catalogs but 501-29-1 is the standard registry number for the parent molecule) is a disubstituted aromatic ether widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its structural uniqueness lies in the ortho-fluoro/para-chloro substitution pattern relative to the methoxy group.[1]

In medicinal chemistry, this motif serves two critical functions:

-

Metabolic Blocking: The chlorine atom at the para-position blocks CYP450-mediated oxidation, a common metabolic soft spot in aromatic drugs.[1]

-